Dichloro(dicyclopentadienyl)platinum(II)
Overview
Description
Dichloro(dicyclopentadienyl)platinum(II) is a platinum-based organometallic compound with the chemical formula C10H12Cl2Pt. It is known for its unique structure, where a platinum atom is bonded to two chlorine atoms and a dicyclopentadienyl ligand. This compound is often used as a catalyst in various chemical reactions due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloro(dicyclopentadienyl)platinum(II) can be synthesized through the reaction of dicyclopentadiene with platinum(II) chloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a suitable solvent such as dichloromethane. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of dichloro(dicyclopentadienyl)platinum(II) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
Dichloro(dicyclopentadienyl)platinum(II) undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other ligands such as phosphines or amines.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering its oxidation state and reactivity.
Common Reagents and Conditions
Common reagents used in reactions with dichloro(dicyclopentadienyl)platinum(II) include phosphines, amines, and other nucleophiles. Reactions are typically carried out under inert conditions to prevent unwanted side reactions. Solvents such as dichloromethane or toluene are often used .
Major Products Formed
The major products formed from reactions involving dichloro(dicyclopentadienyl)platinum(II) depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-ligated platinum complexes .
Scientific Research Applications
Dichloro(dicyclopentadienyl)platinum(II) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of platinum-based drugs.
Medicine: Research is ongoing into its potential as an anticancer agent, leveraging its ability to interact with DNA and other biomolecules.
Industry: It is used in the production of fine chemicals and materials, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism by which dichloro(dicyclopentadienyl)platinum(II) exerts its effects involves the coordination of the platinum center with various ligands. This coordination can alter the electronic properties of the platinum atom, making it more reactive in catalytic processes. In biological systems, the compound can interact with DNA, leading to the formation of platinum-DNA adducts that inhibit DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
cis-Dichlorobis(triphenylphosphine)platinum(II): Another platinum-based compound with similar catalytic properties.
Dichloro(ethylenediamine)platinum(II): Known for its use in chemotherapy as cisplatin.
Trimethyl(methylcyclopentadienyl)platinum(IV): Used in chemical vapor deposition processes.
Uniqueness
Dichloro(dicyclopentadienyl)platinum(II) is unique due to its dicyclopentadienyl ligand, which provides distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications and research studies .
Properties
IUPAC Name |
dichloroplatinum;(1R,7S)-tricyclo[5.2.1.02,6]deca-3,8-diene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12.2ClH.Pt/c1-2-9-7-4-5-8(6-7)10(9)3-1;;;/h1-2,4-5,7-10H,3,6H2;2*1H;/q;;;+2/p-2/t7-,8+,9?,10?;;;/m0.../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIHWYYQPYXMJF-CFJHCETASA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C3CC2C=C3.Cl[Pt]Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC2C1[C@H]3C[C@@H]2C=C3.Cl[Pt]Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2Pt | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12083-92-0 | |
Record name | Dichloro(dicyclopentadienyl)platinum(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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